molecular formula C11H12ClN3 B13258098 N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride

N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride

Cat. No.: B13258098
M. Wt: 221.68 g/mol
InChI Key: KSKDKRUOZNKJQD-UHFFFAOYSA-N
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Description

N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride is an organic compound with the molecular formula C11H11N3·HCl. It is a derivative of benzene and pyridine, featuring both aromatic rings in its structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-aminopyridine with 1,4-dibromobenzene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated, nitrated, and sulfonated compounds .

Mechanism of Action

The mechanism of action of N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The compound’s aromatic rings and amine groups allow it to form stable complexes with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring precise molecular interactions .

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

4-N-pyridin-4-ylbenzene-1,4-diamine;hydrochloride

InChI

InChI=1S/C11H11N3.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-8H,12H2,(H,13,14);1H

InChI Key

KSKDKRUOZNKJQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC2=CC=NC=C2.Cl

Origin of Product

United States

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